2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride
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Overview
Description
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a bromine atom, a methoxy group, and a chloromethyl group attached to a thiazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the Bromine Atom: Bromination is carried out using bromine or bromine-containing reagents.
Methoxylation: The methoxy group is introduced through methylation reactions.
Chloromethylation: The chloromethyl group is added using chloromethylating agents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine or chloromethyl groups.
Substitution: Nucleophilic substitution reactions can replace the bromine or chloromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce amine derivatives.
Scientific Research Applications
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The bromine and chloromethyl groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a thiazole ring.
5-Bromo-2-methoxyphenyl acetate: Contains an acetate group instead of a thiazole ring and chloromethyl group.
Uniqueness
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride is unique due to the presence of the thiazole ring, which imparts specific chemical properties and reactivity. The combination of bromine, methoxy, and chloromethyl groups further enhances its versatility in various chemical reactions and research applications.
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNOS.ClH/c1-15-10-3-2-7(12)4-9(10)11-14-8(5-13)6-16-11;/h2-4,6H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBRBGAFRAPDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NC(=CS2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrCl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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